Cas no 2228494-52-6 (methyl 3-(1H-1,3-benzodiazol-5-yl)-2-hydroxypropanoate)
methyl 3-(1H-1,3-benzodiazol-5-yl)-2-hydroxypropanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 3-(1H-1,3-benzodiazol-5-yl)-2-hydroxypropanoate
- EN300-1784978
- 2228494-52-6
-
- Inchi: 1S/C11H12N2O3/c1-16-11(15)10(14)5-7-2-3-8-9(4-7)13-6-12-8/h2-4,6,10,14H,5H2,1H3,(H,12,13)
- InChI Key: WJFIJSNZLSGEIZ-UHFFFAOYSA-N
- SMILES: OC(C(=O)OC)CC1=CC=C2C(=C1)NC=N2
Computed Properties
- Exact Mass: 220.08479225g/mol
- Monoisotopic Mass: 220.08479225g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 75.2Ų
methyl 3-(1H-1,3-benzodiazol-5-yl)-2-hydroxypropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1784978-1g |
methyl 3-(1H-1,3-benzodiazol-5-yl)-2-hydroxypropanoate |
2228494-52-6 | 1g |
$986.0 | 2023-09-19 | ||
| Enamine | EN300-1784978-5g |
methyl 3-(1H-1,3-benzodiazol-5-yl)-2-hydroxypropanoate |
2228494-52-6 | 5g |
$2858.0 | 2023-09-19 | ||
| Enamine | EN300-1784978-10g |
methyl 3-(1H-1,3-benzodiazol-5-yl)-2-hydroxypropanoate |
2228494-52-6 | 10g |
$4236.0 | 2023-09-19 | ||
| Enamine | EN300-1784978-0.05g |
methyl 3-(1H-1,3-benzodiazol-5-yl)-2-hydroxypropanoate |
2228494-52-6 | 0.05g |
$827.0 | 2023-09-19 | ||
| Enamine | EN300-1784978-0.1g |
methyl 3-(1H-1,3-benzodiazol-5-yl)-2-hydroxypropanoate |
2228494-52-6 | 0.1g |
$867.0 | 2023-09-19 | ||
| Enamine | EN300-1784978-0.25g |
methyl 3-(1H-1,3-benzodiazol-5-yl)-2-hydroxypropanoate |
2228494-52-6 | 0.25g |
$906.0 | 2023-09-19 | ||
| Enamine | EN300-1784978-0.5g |
methyl 3-(1H-1,3-benzodiazol-5-yl)-2-hydroxypropanoate |
2228494-52-6 | 0.5g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1784978-1.0g |
methyl 3-(1H-1,3-benzodiazol-5-yl)-2-hydroxypropanoate |
2228494-52-6 | 1g |
$986.0 | 2023-06-02 | ||
| Enamine | EN300-1784978-2.5g |
methyl 3-(1H-1,3-benzodiazol-5-yl)-2-hydroxypropanoate |
2228494-52-6 | 2.5g |
$1931.0 | 2023-09-19 | ||
| Enamine | EN300-1784978-5.0g |
methyl 3-(1H-1,3-benzodiazol-5-yl)-2-hydroxypropanoate |
2228494-52-6 | 5g |
$2858.0 | 2023-06-02 |
methyl 3-(1H-1,3-benzodiazol-5-yl)-2-hydroxypropanoate Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on methyl 3-(1H-1,3-benzodiazol-5-yl)-2-hydroxypropanoate
Comprehensive Overview of Methyl 3-(1H-1,3-benzodiazol-5-yl)-2-hydroxypropanoate (CAS No. 2228494-52-6)
Methyl 3-(1H-1,3-benzodiazol-5-yl)-2-hydroxypropanoate (CAS No. 2228494-52-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. This ester derivative, featuring a benzodiazole moiety, is widely studied for its potential applications in drug development, particularly in the design of enzyme inhibitors and receptor modulators. Researchers are increasingly exploring its role in targeting inflammatory pathways and metabolic disorders, aligning with current trends in precision medicine.
The compound's molecular structure combines a hydroxypropanoate ester with a benzodiazole ring, making it a versatile intermediate in synthetic chemistry. Its CAS number 2228494-52-6 serves as a critical identifier for regulatory and commercial purposes. Recent studies highlight its relevance in green chemistry initiatives, where sustainable synthesis methods are prioritized. This aligns with growing consumer and industrial demand for eco-friendly chemical processes, a topic frequently searched in academic and industrial databases.
In the context of drug discovery, methyl 3-(1H-1,3-benzodiazol-5-yl)-2-hydroxypropanoate is often discussed alongside small-molecule therapeutics and biocatalysis. Its potential to interact with biological targets such as kinases and GPCRs has made it a subject of patents and preclinical investigations. Notably, its hydroxypropanoate group is structurally analogous to metabolites involved in cellular energy pathways, a hot topic in cancer research and neurodegenerative disease studies.
From a technical perspective, the compound's physicochemical properties—such as solubility, stability, and reactivity—are frequently analyzed to optimize its use in formulations. Analytical techniques like HPLC and NMR spectroscopy are commonly employed for quality control, addressing another frequent search query among chemists. The rise of AI-driven molecular modeling has further accelerated interest in derivatives of benzodiazole-based compounds, with this ester serving as a key scaffold.
Market-wise, CAS No. 2228494-52-6 is categorized as a high-value fine chemical, with suppliers emphasizing its high purity grades (>98%) for research applications. Discussions on platforms like PubMed and Reaxys often link it to structure-activity relationship (SAR) studies, reflecting its importance in medicinal chemistry. As the pharmaceutical industry shifts toward personalized therapies, this compound’s adaptability in prodrug design positions it as a promising candidate for future innovations.
In summary, methyl 3-(1H-1,3-benzodiazol-5-yl)-2-hydroxypropanoate represents a convergence of synthetic utility and biological relevance. Its study addresses contemporary challenges in drug delivery and molecular optimization, resonating with both academic and industrial audiences. As research progresses, its role in next-generation therapeutics is likely to expand, driven by advancements in cheminformatics and bioconjugation techniques.
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